molecular formula C18H30N4O B11104185 3,5-diamino-N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide

3,5-diamino-N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide

Cat. No.: B11104185
M. Wt: 318.5 g/mol
InChI Key: KTGKNGFOSOGUQL-UHFFFAOYSA-N
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Description

3,5-Diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core substituted with diamino groups at the 3 and 5 positions, a methyl group at the N1 position, and a piperidyl ring with multiple methyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.

    Substitution Reactions:

    Piperidyl Ring Formation: The piperidyl ring is synthesized separately and then attached to the benzamide core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification: Implementing purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3,5-diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3,5-diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, protein synthesis, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H30N4O

Molecular Weight

318.5 g/mol

IUPAC Name

3,5-diamino-N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide

InChI

InChI=1S/C18H30N4O/c1-17(2)10-15(11-18(3,4)22(17)6)21(5)16(23)12-7-13(19)9-14(20)8-12/h7-9,15H,10-11,19-20H2,1-6H3

InChI Key

KTGKNGFOSOGUQL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)N(C)C(=O)C2=CC(=CC(=C2)N)N)C

Origin of Product

United States

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